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Compound of Interest

Compound Name: Epanolol-d5

CAS No.: 1794938-87-6

Cat. No.: B587764 Get Quote

Executive Summary
Epanolol-d5 is a deuterated analog of Epanolol, a cardioselective

-adrenergic receptor partial agonist. In bioanalytical chemistry, Epanolol-d5 serves as a critical
Internal Standard (IS) for the quantification of Epanolol in biological matrices (plasma, urine)
using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating five deuterium atoms (

) into the 2-hydroxypropylene linker, Epanolol-d5 provides a mass shift of +5 Da relative to the
analyte. This shift is sufficient to avoid isotopic overlap with the natural abundance isotopes of
Epanolol (M+0, M+1, M+2), ensuring high specificity and correcting for matrix effects,
extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Specifications
Chemical Structure
The structural distinction lies in the 2-hydroxy-1,3-propylene bridge. While native Epanolol

utilizes a hydrogenated linker, Epanolol-d5 incorporates a fully deuterated linker derived from

epichlorohydrin-d5 during synthesis.
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Feature Epanolol (Parent)
Epanolol-d5 (Internal
Standard)

CAS Number 86880-51-5 1794938-87-6

Molecular Formula

Molecular Weight 369.42 g/mol 374.45 g/mol

IUPAC Name

N-[2-[[3-(2-cyanophenoxy)-2-

hydroxypropyl]amino]ethyl]-2-

(4-hydroxyphenyl)acetamide

N-[2-[[3-(2-cyanophenoxy)-2-

hydroxy(propyl-

d5)]amino]ethyl]-2-(4-

hydroxyphenyl)acetamide

Appearance White to Off-White Solid White to Off-White Solid

Solubility DMSO, Methanol, Acetonitrile
DMSO, Methanol (Identical to

parent)

Structural Representation (SMILES)
Parent:N#Cc1ccccc1OCC(O)CNCCNC(=O)Cc2ccc(O)cc2

d5-Analog: The propylene chain OCC(O)C is replaced by OC([2H])([2H])C([2H])(O)C([2H])

([2H]).

Part 2: Synthesis Logic & Isotopic Labeling
The synthesis of Epanolol-d5 typically follows a convergent route similar to the parent drug but

substitutes the alkylating agent with a deuterated equivalent.

Synthesis Pathway
Nucleophilic Attack: 2-Cyanophenol is reacted with Epichlorohydrin-d5 (perdeuterated) in the

presence of a base (e.g., K

CO

).

Epoxide Formation: This yields the intermediate 1-(2-cyanophenoxy)-2,3-epoxypropane-d5.
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Ring Opening: The epoxide is opened by the amine tail, N-(4-

hydroxyphenylacetyl)ethylenediamine, to form the final secondary amine structure of

Epanolol-d5.

Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of introducing the deuterium label.
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Figure 1: Convergent synthesis logic for Epanolol-d5 showing the incorporation of the stable

isotope label via the epichlorohydrin precursor.

Part 3: Bioanalytical Application (LC-MS/MS)
Why Epanolol-d5?
In quantitative bioanalysis, using a structural analog (like Atenolol) as an internal standard is

inferior to a stable isotope-labeled standard. Epanolol-d5 co-elutes with Epanolol,

experiencing the exact same matrix suppression or enhancement at the electrospray ionization

(ESI) source.

Mass Shift: The +5 Da shift moves the IS signal (m/z 375) well beyond the natural isotopic

envelope of the analyte (m/z 370, 371, 372).

Retention Time: Deuterium substitution may cause a negligible shift in retention time (usually

slightly earlier on reverse-phase columns), but they remain within the same ionization

window.
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Method Development: MRM Transitions
To detect Epanolol-d5, the Mass Spectrometer is operated in Multiple Reaction Monitoring

(MRM) mode.[1]

Ionization: ESI Positive Mode (

).

Precursor Ion:

Epanolol: m/z 370.2

Epanolol-d5: m/z 375.2

Product Ions (Fragmentation):

Fragmentation typically occurs at the ether oxygen or the amine bond.

Note: If the fragment ion contains the d5-propyl chain, the product ion will also be shifted

by +5 Da. If the fragmentation cleaves off the labeled section (e.g., generating the

hydroxyphenylacetyl-ethylenediamine fragment), the product ion mass might be identical

to the parent. Crucial: Select a transition where the label is retained to ensure specificity.

Experimental Protocol: Sample Extraction
This protocol outlines a standard Protein Precipitation workflow for plasma samples.

Stock Preparation:

Dissolve 1 mg Epanolol-d5 in 1 mL DMSO to make a 1 mg/mL Stock.

Dilute to 100 ng/mL in 50:50 Methanol:Water (Working IS Solution).

Sample Processing:

Aliquot 50

L Human Plasma into a 1.5 mL tube.
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Add 20

L Epanolol-d5 Working IS Solution.

Add 200

L Acetonitrile (cold) to precipitate proteins.

Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

Analysis:

Transfer supernatant to an autosampler vial.

Inject 5

L onto a C18 column (e.g., Waters BEH C18).

Visualization: LC-MS/MS Workflow
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Figure 2: Bioanalytical workflow for the quantification of Epanolol using Epanolol-d5 as the

internal standard.

Part 4: Handling, Stability & Storage
To maintain the integrity of the reference standard, follow these guidelines:
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Storage: Store neat solid at -20°C. Protect from moisture (hygroscopic).

Solution Stability: Stock solutions in DMSO are stable for months at -80°C. Working solutions

in aqueous methanol should be prepared fresh weekly to prevent degradation or adsorption

to glass/plastic.

Isotopic Exchange: Avoid highly acidic or basic conditions for prolonged periods at high

temperatures, although deuterium on the alkyl chain is generally non-exchangeable (unlike

deuterium on -OH or -NH groups).

References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for

CID 72014, Epanolol. Retrieved from [Link]

Pharmaffiliates. (n.d.). Epanolol-d5 (CAS 1794938-87-6) Technical Data Sheet. Retrieved

from [Link]

Hosie, J., et al. (1990). "Pharmacokinetics of epanolol after acute and chronic oral dosing in

elderly patients with stable angina pectoris." British Journal of Clinical Pharmacology.

Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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